molecular formula C9H9IN4 B15238857 1-[(4-Iodophenyl)methyl]-1H-1,2,3-triazol-4-amine

1-[(4-Iodophenyl)methyl]-1H-1,2,3-triazol-4-amine

Cat. No.: B15238857
M. Wt: 300.10 g/mol
InChI Key: POYPVXPGMKBVLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(4-Iodophenyl)methyl]-1H-1,2,3-triazol-4-amine is a chemical compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of an iodophenyl group attached to the triazole ring, making it a valuable intermediate in various chemical syntheses.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-Iodophenyl)methyl]-1H-1,2,3-triazol-4-amine typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne.

    Introduction of the Iodophenyl Group: The iodophenyl group can be introduced via a Suzuki-Miyaura coupling reaction, which involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst.

Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors can also enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions: 1-[(4-Iodophenyl)methyl]-1H-1,2,3-triazol-4-amine undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The triazole ring can undergo oxidation and reduction under specific conditions, leading to different oxidation states of the nitrogen atoms.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium azide, potassium carbonate, and various nucleophiles.

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed:

    Substitution Products: Depending on the nucleophile used, various substituted triazoles can be formed.

    Oxidation Products: Oxidized triazoles with different oxidation states of nitrogen.

    Reduction Products: Reduced triazoles with hydrogenated nitrogen atoms.

Scientific Research Applications

1-[(4-Iodophenyl)methyl]-1H-1,2,3-triazol-4-amine has diverse applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the development of bioactive molecules and probes for biological studies.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[(4-Iodophenyl)methyl]-1H-1,2,3-triazol-4-amine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The triazole ring can interact with various enzymes and receptors, modulating their activity.

    Pathways Involved: The compound can influence biochemical pathways related to cell signaling, metabolism, and gene expression.

Comparison with Similar Compounds

    1-[(4-Iodophenyl)methyl]-1H-imidazole: Another iodophenyl-substituted heterocycle with similar synthetic routes and applications.

    1-[(4-Iodophenyl)methyl]-1H-pyrazole: A pyrazole derivative with comparable chemical properties.

Uniqueness: 1-[(4-Iodophenyl)methyl]-1H-1,2,3-triazol-4-amine is unique due to its triazole ring structure, which imparts distinct chemical reactivity and biological activity compared to other heterocycles.

Properties

Molecular Formula

C9H9IN4

Molecular Weight

300.10 g/mol

IUPAC Name

1-[(4-iodophenyl)methyl]triazol-4-amine

InChI

InChI=1S/C9H9IN4/c10-8-3-1-7(2-4-8)5-14-6-9(11)12-13-14/h1-4,6H,5,11H2

InChI Key

POYPVXPGMKBVLP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CN2C=C(N=N2)N)I

Origin of Product

United States

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